molecular formula C7H6BrClO2S B174748 2-Bromo-5-methylbenzene-1-sulfonyl chloride CAS No. 141113-98-6

2-Bromo-5-methylbenzene-1-sulfonyl chloride

Cat. No.: B174748
CAS No.: 141113-98-6
M. Wt: 269.54 g/mol
InChI Key: ZFCDMNSVQJUZTG-UHFFFAOYSA-N
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Description

2-Bromo-5-methylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H6BrClO2S. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a methyl group, and a sulfonyl chloride group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-methylbenzene-1-sulfonyl chloride typically involves the sulfonation of 2-Bromo-5-methylbenzene followed by chlorination. The process can be summarized as follows:

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-methylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents like bromine (Br2) and iron(III) bromide (FeBr3) as a catalyst.

    Nucleophilic Substitution: Reagents like ammonia (NH3), primary amines (RNH2), and alcohols (ROH) under basic conditions.

Major Products Formed

Scientific Research Applications

2-Bromo-5-methylbenzene-1-sulfonyl chloride is used in various scientific research applications:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules, particularly in the preparation of sulfonamide and sulfonate derivatives.

    Biology: It is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-5-methylbenzene-1-sulfonyl chloride involves its reactivity as an electrophile and a nucleophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is utilized in the synthesis of sulfonamide and sulfonate derivatives, where the sulfonyl chloride group is replaced by an amine or alcohol group .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-methylbenzenesulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonyl chloride group.

    2-Bromo-5-methylbenzene: Lacks the sulfonyl chloride group, making it less reactive in nucleophilic substitution reactions.

    5-Bromo-2-methoxybenzenesulfonyl chloride: Similar structure but with a methoxy group instead of a methyl group.

Uniqueness

2-Bromo-5-methylbenzene-1-sulfonyl chloride is unique due to the presence of both a bromine atom and a sulfonyl chloride group on the benzene ring. This combination of functional groups makes it highly versatile in various chemical reactions, particularly in electrophilic and nucleophilic substitution reactions .

Properties

IUPAC Name

2-bromo-5-methylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClO2S/c1-5-2-3-6(8)7(4-5)12(9,10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFCDMNSVQJUZTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Br)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50569253
Record name 2-Bromo-5-methylbenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50569253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141113-98-6
Record name 2-Bromo-5-methylbenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50569253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-5-methylbenzene-1-sulfonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

40 g of 4-bromotoluene are slowly introduced into 250 ml of chlorosulfonic acid at −10° C. with stirring. The mixture is stirred at this temperature for 30 minutes, allowed to warm to 0° C. and poured on to excess ice. The product is filtered off with suction and washed with a little water. It is dried over P4O10 in vacuo and 63 g of a colorless solid are obtained, which is directly reacted further.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

50 g of 2-bromo-5-methylbenzenesulfonic acid and 41.5 g of PCl5 are carefully heated in 500 ml of toluene until the evolution of gas commences. After the reaction has subsided the mixture is boiled under reflux until the evolution of gas has ended (2 h). The mixture is cooled and the toluene and POCl3 are removed in vacuo. The residue is carefully poured onto about 1 l of ice, the mixture is subsequently stirred for 1 h and then the product is filtered off with suction. Drying at 60° C. in vacuo gives 36 g of a colorless solid.
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
41.5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

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